molecular formula C11H12ClN3S B13568316 6-chloro-1-(thian-4-yl)-1H-1,2,3-benzotriazole

6-chloro-1-(thian-4-yl)-1H-1,2,3-benzotriazole

Katalognummer: B13568316
Molekulargewicht: 253.75 g/mol
InChI-Schlüssel: BVTHQROIQLRFMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-chloro-1-(thian-4-yl)-1H-1,2,3-benzotriazole is a synthetic organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including corrosion inhibitors, pharmaceuticals, and dyes. The presence of a chlorine atom and a thian-4-yl group in the structure of this compound may impart unique chemical and physical properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-(thian-4-yl)-1H-1,2,3-benzotriazole typically involves the following steps:

    Formation of the Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with sodium nitrite in the presence of an acid.

    Introduction of the Chlorine Atom: Chlorination of the benzotriazole core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Thian-4-yl Group: The thian-4-yl group can be introduced through a nucleophilic substitution reaction using a suitable thian-4-yl halide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

6-chloro-1-(thian-4-yl)-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom or the thian-4-yl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving benzotriazoles.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Use as a corrosion inhibitor or additive in materials science.

Wirkmechanismus

The mechanism of action of 6-chloro-1-(thian-4-yl)-1H-1,2,3-benzotriazole may involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s effects may be mediated through pathways involving oxidative stress, signal transduction, or other biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1H-1,2,3-benzotriazole: A parent compound with similar core structure but lacking the chlorine and thian-4-yl groups.

    5-chloro-1H-1,2,3-benzotriazole: A similar compound with a chlorine atom at a different position.

    1-(thian-4-yl)-1H-1,2,3-benzotriazole: A similar compound with the thian-4-yl group but without the chlorine atom.

Uniqueness

6-chloro-1-(thian-4-yl)-1H-1,2,3-benzotriazole is unique due to the presence of both the chlorine atom and the thian-4-yl group, which may impart distinct chemical and physical properties compared to other benzotriazoles.

Eigenschaften

Molekularformel

C11H12ClN3S

Molekulargewicht

253.75 g/mol

IUPAC-Name

6-chloro-1-(thian-4-yl)benzotriazole

InChI

InChI=1S/C11H12ClN3S/c12-8-1-2-10-11(7-8)15(14-13-10)9-3-5-16-6-4-9/h1-2,7,9H,3-6H2

InChI-Schlüssel

BVTHQROIQLRFMO-UHFFFAOYSA-N

Kanonische SMILES

C1CSCCC1N2C3=C(C=CC(=C3)Cl)N=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.